Sodium 3-methyl-2-oxo(3-~2~H)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

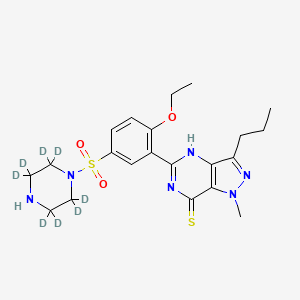

Sodium 3-methyl-2-oxobutanoate, also known as Ketovaline sodium salt, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid . It arises from the deprotonation of the carboxy group . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .

Molecular Structure Analysis

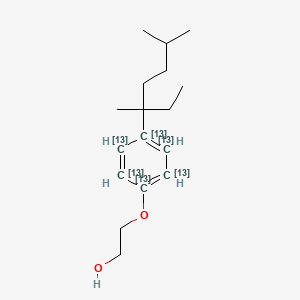

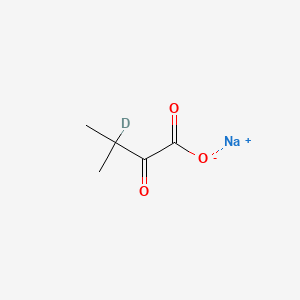

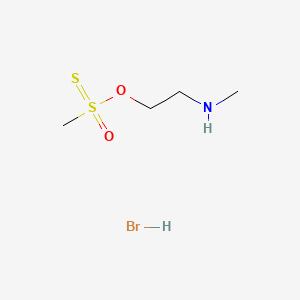

The molecular formula of Sodium 3-methyl-2-oxobutanoate is C5H7NaO3 . The InChI representation isInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 . The SMILES string representation is CC(C)C(=O)C(=O)[O-].[Na+] . Physical And Chemical Properties Analysis

Sodium 3-methyl-2-oxobutanoate has a molecular weight of 138.10 g/mol . It has a melting point of 220-230 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Sodium 3-methyl-2-oxo(3-~2~H)butanoate: , also known as Sodium;3-deuterio-3-methyl-2-oxobutanoate, is a chemical compound with potential applications in various scientific research fields. Below are six unique applications, each detailed in its own section:

Flavoring Agent

The World Health Organization (WHO) has evaluated Sodium 3-methyl-2-oxobutanoate and found no safety concern at current levels of intake when used as a flavoring agent .

Metabolic Studies

This compound enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids, which can be useful in metabolic studies to understand the role of these acids in various metabolic pathways .

Microbial Pantothenic Acid Production

A patent describes a microorganism manipulated to have increased activity of 3-methyl-2-oxobutanoate hydroxymethyltransferase, which could enhance the production of pantothenic acid, an essential nutrient for humans .

Bioprocessing

Thermo Fisher Scientific lists Sodium 3-methyl-2-oxobutanoate as a product used in bioprocessing applications, which could include cell culture and transfection, as well as cell and gene therapy .

Enzyme Characterization

Sigma-Aldrich mentions a study where this compound was used in the characterization of a d-Lactate Dehydrogenase from Lactobacillus fermentum JN248 with high phenylpyruvate reductive activity, indicating its use in enzyme research .

Mécanisme D'action

Target of Action

Sodium 3-methyl-2-oxo(3-~2~H)butanoate, also known as Sodium;3-deuterio-3-methyl-2-oxobutanoate, is a precursor of pantothenic acid in Escherichia coli . Pantothenic acid, also known as vitamin B5, is an essential nutrient for many organisms and plays a crucial role in the synthesis of coenzyme-A (CoA), a key player in energy metabolism .

Mode of Action

The compound interacts with its target, the metabolic pathways of Escherichia coli, by being converted into pantothenic acid . This conversion is a crucial step in the biosynthesis of CoA, which is involved in various metabolic pathways, including the Krebs cycle .

Biochemical Pathways

The compound affects the pantothenic acid biosynthesis pathway, leading to the production of CoA . CoA is a central molecule in metabolism, involved in carbohydrate, protein, and fat metabolism. It plays a key role in energy production through the Krebs cycle and fatty acid oxidation, and it is also involved in the synthesis of various biomolecules .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Result of Action

The primary result of the action of Sodium 3-methyl-2-oxo(3-~2~H)butanoate is the production of pantothenic acid, which is then used in the synthesis of CoA . This leads to the regulation of various metabolic processes, including energy production and the synthesis of essential biomolecules .

Action Environment

The action of Sodium 3-methyl-2-oxo(3-~2~H)butanoate is influenced by the metabolic environment of the organism. In Escherichia coli, the compound is converted into pantothenic acid, a process that may be influenced by various factors such as the availability of other metabolites, the activity of enzymes involved in the pathway, and the overall metabolic state of the organism

Propriétés

IUPAC Name |

sodium;3-deuterio-3-methyl-2-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBZDCJCRFGKA-RFQDWOGUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675985 |

Source

|

| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

CAS RN |

360769-16-0 |

Source

|

| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

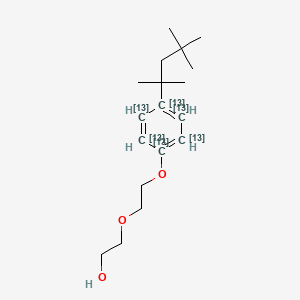

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)

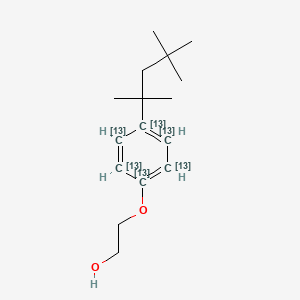

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)